

In-Vitro Activity of Ceftazidime Against Clinical Isolates: A Technical Guide

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Compound of Interest

Compound Name: **Ceftazidime (hydrate)**

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This technical guide provides a comprehensive overview of the in-vitro activity of ceftazidime against a range of clinically significant bacterial isolates. Ceftazidime, a third-generation cephalosporin, has long been a cornerstone in the treatment of serious bacterial infections, particularly those caused by Gram-negative pathogens. This document collates quantitative data from various studies, details standardized experimental protocols for susceptibility testing, and visualizes key experimental workflows and resistance mechanisms to offer a thorough resource for laboratory and drug development professionals.

Quantitative Susceptibility Data

The in-vitro efficacy of ceftazidime, both as a standalone agent and in combination with the β -lactamase inhibitor avibactam, has been extensively evaluated. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, as well as overall susceptibility rates against key bacterial groups.

Activity Against Enterobacterales

Ceftazidime's activity against Enterobacterales can be significantly enhanced by the addition of avibactam, which counteracts the hydrolytic activity of many β -lactamases, including extended-spectrum β -lactamases (ESBLs) and *Klebsiella pneumoniae* carbapenemases (KPCs).

Organism/Agent	Number of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	Susceptibility (%)	Reference(s)
All					
Enterobacteriales					
Ceftazidime	8416	0.25	64	67.8	[1]
Ceftazidime-Avibactam	36380	-	-	>99.9	[2]
Ceftazidime-Avibactam	8416	0.12	0.5	98.1	[1]
Ceftazidime-Avibactam	7729	-	0.5	99.3	[3]
Carbapenem-Resistant Enterobacteriales (CRE)					
Ceftazidime-Avibactam	858	≤1	≥128	68.9	[4]
Ceftazidime-Avibactam (KPC-producers)	-	≤1	2	99.3	[4]
Ceftazidime-Avibactam (OXA-48-like producers)	-	≤1	2	99.3	[4]
Ceftazidime-Avibactam (MBL-producers)	-	-	-	0	[4]

ESBL-producing
Enterobacter
ales

Ceftazidime-Avibactam	109	0.19	0.38	99.1	[5]
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Activity Against *Pseudomonas aeruginosa*

Pseudomonas aeruginosa is a notoriously challenging pathogen to treat due to its intrinsic and acquired resistance mechanisms. Ceftazidime remains a key antipseudomonal agent, and its efficacy is often restored by avibactam against strains producing certain β -lactamases.

Agent	Number of Isolates	MIC50 (mg/L)	MIC90 (mg/L)	Susceptibility (%)	Reference(s)
Ceftazidime	1743	2	32	84.0	[6] [7]
Ceftazidime-Avibactam	7868	2	4	97.1	[2]
Ceftazidime-Avibactam	1743	2	8	96.3	[6] [7]
Ceftazidime-Avibactam	1909	2	8	96.9	[8]
Ceftazidime-Avibactam (Multidrug-Resistant Isolates)	-	4	16	86.5	[2]
Ceftazidime-Avibactam (Ceftazidime-Nonsusceptible Isolates)	158	-	-	61.4 (restored)	[9]

Experimental Protocols

Standardized methodologies are critical for the accurate and reproducible determination of in-vitro antimicrobial susceptibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures.

Broth Microdilution Method

Broth microdilution is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized bacterial inoculum is introduced into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the lowest concentration of the agent that completely inhibits visible growth is recorded as the MIC.

Detailed Methodology:

- **Preparation of Antimicrobial Stock Solution:** Aseptically prepare a stock solution of ceftazidime (and avibactam if applicable) at a known concentration using a suitable solvent and diluent as specified by CLSI/EUCAST guidelines.
- **Preparation of Microtiter Plates:**
 - Dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
 - Create serial twofold dilutions of the antimicrobial agent across the wells by transferring a defined volume of the antimicrobial solution from one well to the next.
- **Inoculum Preparation:**
 - Select several morphologically similar colonies of the test organism from a fresh (18-24 hour) agar plate.
 - Suspend the colonies in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).

- Further dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.
- Interpretation of Results:
 - Following incubation, examine the plates for bacterial growth (turbidity).
 - The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates against a single antimicrobial agent.

Principle: A series of agar plates, each containing a different concentration of the antimicrobial agent, is prepared. A standardized inoculum of the test organisms is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that inhibits the visible growth of the organism.

Detailed Methodology:

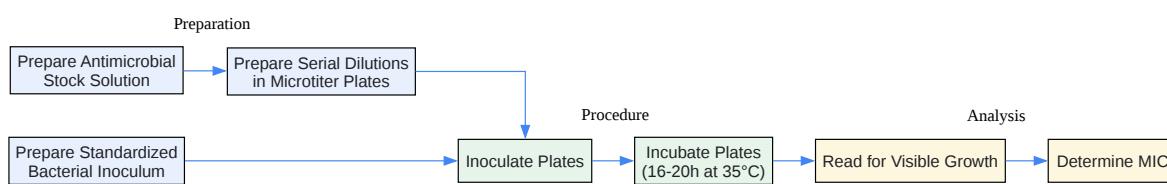
- Preparation of Antimicrobial-Containing Agar Plates:
 - Prepare serial twofold dilutions of the antimicrobial agent in a suitable solvent.
 - Add a specific volume of each antimicrobial dilution to molten and cooled ($45\text{-}50^{\circ}\text{C}$) Mueller-Hinton Agar. For each concentration, pour the agar into a sterile petri dish and allow it to solidify. A growth control plate without any antimicrobial agent is also prepared.

- Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method (equivalent to a 0.5 McFarland standard).
- Inoculation and Incubation:
 - Spot a standardized volume of each bacterial suspension onto the surface of each agar plate, including the growth control plate. A multipoint inoculator can be used to test multiple isolates simultaneously.
 - Allow the inoculum spots to dry completely before inverting the plates.
 - Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.
- Interpretation of Results:
 - After incubation, examine the plates for the presence of bacterial growth at the inoculation spots.
 - The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

Visualizations

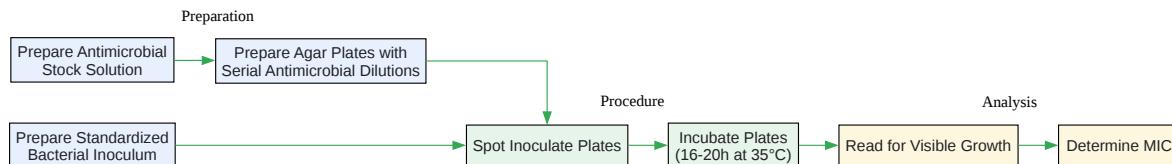
Experimental Workflows

The following diagrams illustrate the key steps in the broth microdilution and agar dilution susceptibility testing methods.



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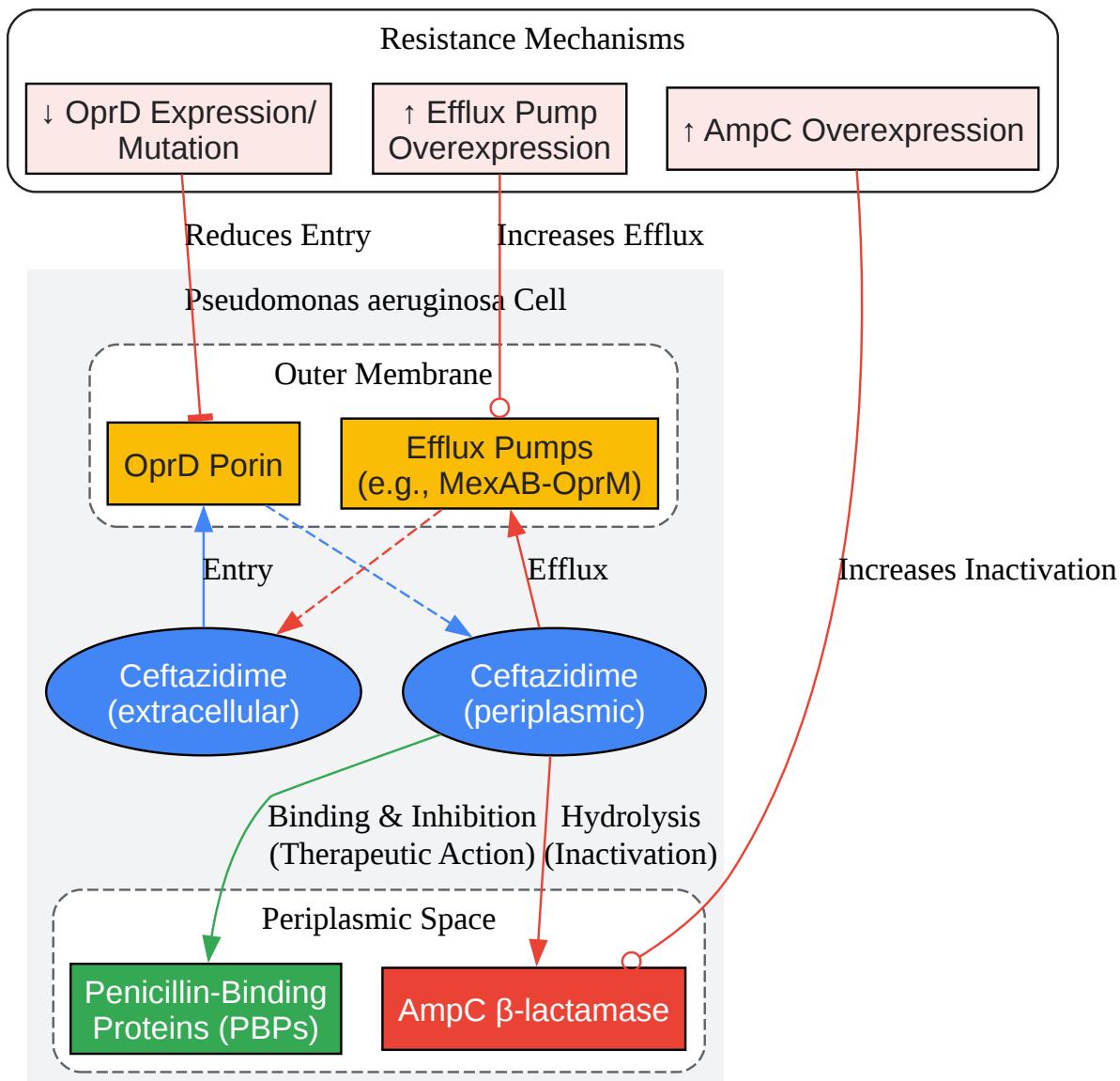
Broth Microdilution Workflow

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Agar Dilution Workflow

Mechanisms of Ceftazidime Resistance in *Pseudomonas aeruginosa*

Resistance to ceftazidime in *P. aeruginosa* is a complex and multifactorial phenomenon involving several key mechanisms. This diagram illustrates the interplay between these resistance determinants.



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Ceftazidime Resistance in *P. aeruginosa*

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